molecular formula C23H21ClFN3O2S B11583767 (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11583767
M. Wt: 457.9 g/mol
InChI Key: IEVDDYJOXUXTCS-ZHZULCJRSA-N
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Description

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by the presence of a thiazole ring fused with a triazole ring, along with various substituents including a chlorofluorobenzylidene group and a hexyloxyphenyl group

Preparation Methods

The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction involving an azide and an alkyne.

    Introduction of Substituents: The chlorofluorobenzylidene and hexyloxyphenyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Interaction: The compound may interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.

    Pathway Modulation: It may influence specific cellular pathways, such as those involved in inflammation, cell proliferation, or apoptosis, through its interactions with key regulatory proteins.

Comparison with Similar Compounds

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

    Thiazolotriazoles: Compounds with similar thiazole and triazole ring structures, but different substituents, may exhibit different chemical and biological properties.

    Chlorofluorobenzylidene Derivatives: Compounds with similar chlorofluorobenzylidene groups but different core structures may have varying reactivity and applications.

    Hexyloxyphenyl Derivatives: Compounds with similar hexyloxyphenyl groups but different ring systems may show different physical and chemical properties.

Properties

Molecular Formula

C23H21ClFN3O2S

Molecular Weight

457.9 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-hexoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H21ClFN3O2S/c1-2-3-4-5-13-30-16-11-9-15(10-12-16)21-26-23-28(27-21)22(29)20(31-23)14-17-18(24)7-6-8-19(17)25/h6-12,14H,2-5,13H2,1H3/b20-14-

InChI Key

IEVDDYJOXUXTCS-ZHZULCJRSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2

Origin of Product

United States

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